molecular formula C17H19N3O2 B2423507 2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide CAS No. 2034492-66-3

2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide

Cat. No.: B2423507
CAS No.: 2034492-66-3
M. Wt: 297.358
InChI Key: BYKPKLXIYDENCB-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an isonicotinamide moiety, and a cyclopentyloxy group

Scientific Research Applications

2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a catalyst, it might facilitate certain chemical reactions by lowering the activation energy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridin-2-ylmethyl intermediate: This can be achieved by reacting pyridine-2-carboxaldehyde with a suitable reducing agent.

    Cyclopentyloxy group introduction: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions.

    Coupling with isonicotinamide: The final step involves coupling the pyridin-2-ylmethyl intermediate with isonicotinamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the isonicotinamide moiety.

    Substitution: Substituted derivatives at the pyridine or cyclopentyloxy positions.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide: Similar structure but with the pyridine ring at a different position.

    2-(cyclopentyloxy)-N-(pyridin-4-ylmethyl)isonicotinamide: Another positional isomer.

    2-(cyclopentyloxy)-N-(pyridin-2-ylethyl)isonicotinamide: Variation in the alkyl chain length.

Uniqueness

2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyloxy group adds steric hindrance, potentially affecting its binding affinity to molecular targets.

Properties

IUPAC Name

2-cyclopentyloxy-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(20-12-14-5-3-4-9-18-14)13-8-10-19-16(11-13)22-15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPKLXIYDENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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